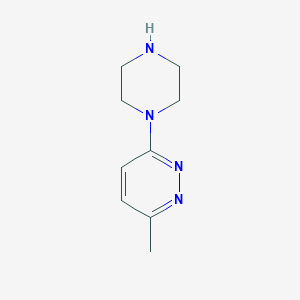

3-Methyl-6-piperazin-1-ylpyridazine

Description

Properties

IUPAC Name |

3-methyl-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRHTFKXROTZLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640507 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219635-87-7 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-6-piperazin-1-ylpyridazine synthesis from 3-chloro-6-methylpyridazine

An In-depth Technical Guide to the Synthesis of 3-Methyl-6-piperazin-1-ylpyridazine via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-6-piperazin-1-ylpyridazine from 3-chloro-6-methylpyridazine. This reaction is a cornerstone transformation for accessing valuable intermediates in pharmaceutical development, most notably in the synthesis of Molidustat (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of renal anemia.[1][2][3][4][5] The document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical parameters for process optimization, and outlines necessary safety precautions. This guide is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and active pharmaceutical ingredient (API) synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

The pyridazine scaffold is a privileged heterocyclic motif in drug discovery, known for conferring favorable pharmacological properties.[6] The incorporation of a piperazine moiety further enhances the utility of this core structure, often improving aqueous solubility and providing a versatile handle for further functionalization to modulate biological activity.[7][8][9]

The target molecule, 3-Methyl-6-piperazin-1-ylpyridazine, is a critical building block. Its synthesis from the readily available 3-chloro-6-methylpyridazine[10] is achieved through a classical Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the nuances of this reaction is paramount for achieving high yield, purity, and scalability.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3-chloro-6-methylpyridazine to 3-Methyl-6-piperazin-1-ylpyridazine proceeds via a well-established SNAr mechanism. The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two nitrogen atoms, which makes the carbon atoms attached to the halogen susceptible to nucleophilic attack.[11][12]

The reaction unfolds in two primary stages:

-

Nucleophilic Attack: The nitrogen atom of piperazine, acting as the nucleophile, attacks the carbon atom at the 6-position of the pyridazine ring, which bears the chlorine atom. This addition step temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.

-

Elimination and Aromaticity Restoration: The aromatic system is restored through the expulsion of the chloride leaving group. This elimination step is typically the fast step of the reaction. The resulting protonated product is then neutralized by a base present in the reaction medium to yield the final product.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure derived from established methodologies for similar transformations on chloropyridazine systems.[13][14][15]

3.1. Materials and Equipment

-

Reagents:

-

3-Chloro-6-methylpyridazine (C₅H₅ClN₂, MW: 128.56 g/mol )

-

Anhydrous Piperazine (C₄H₁₀N₂, MW: 86.14 g/mol )

-

Ethanol (200 proof) or Isopropanol

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Equipment:

-

Round-bottom flask (sized appropriately for the scale)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

TLC plates (Silica gel 60 F₂₅₄) and developing chamber

-

pH paper

-

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (5.0 g, 38.9 mmol, 1.0 equiv.).

-

Reagent Addition: Add ethanol (100 mL) and stir until the starting material is fully dissolved. To this solution, add anhydrous piperazine (10.0 g, 116.7 mmol, 3.0 equiv.).

-

Causality Note: A significant excess of piperazine is used here to serve a dual role: it acts as the nucleophile and as the base to neutralize the hydrochloric acid (HCl) generated during the reaction. This avoids the need for an additional inorganic or organic base, simplifying the reaction mixture.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-82 °C for ethanol) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.

-

Solvent Removal: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel.

-

Causality Note: This step partitions the desired product into the organic layer while the excess piperazine and piperazine hydrochloride salt preferentially move into the aqueous layer.

-

-

Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL). Combine all organic layers. Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (50 mL) to remove any residual acid, and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 3-Methyl-6-piperazin-1-ylpyridazine as a white to off-white solid. Dry the final product under vacuum.

Process Optimization & Critical Parameters

Achieving optimal results requires careful consideration of several experimental variables. The interplay between these factors determines the reaction's efficiency, yield, and purity profile.

| Parameter | Options | Rationale & Field-Proven Insights |

| Solvent | Alcohols (Ethanol, Isopropanol), Aprotic Polar (DMF, DMSO), Ethers (Dioxane) | Alcohols are often the preferred choice due to their ability to dissolve reactants, favorable safety profile, and ease of removal. Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged intermediate but present challenges in removal and can lead to side reactions at high temperatures. |

| Base | Excess Piperazine, Inorganic (K₂CO₃, Na₂CO₃), Organic (Triethylamine, DIPEA) | Using a 2.5-3.0 equivalent excess of piperazine is the most straightforward approach.[13] If piperazine is a costly reagent, using a stoichiometric amount (1.1-1.2 equiv.) in conjunction with a cheaper inorganic base like potassium carbonate (K₂CO₃) is a cost-effective alternative. |

| Temperature | 80 °C to 120 °C | The reaction requires thermal energy to overcome the activation barrier associated with disrupting aromaticity. Refluxing in the chosen solvent is a standard and effective condition. Higher temperatures can increase the reaction rate but may also promote the formation of impurities. |

| Stoichiometry | 1.1 to 3.0 equivalents of Piperazine | A larger excess of the nucleophile (piperazine) ensures the reaction is driven to completion according to Le Châtelier's principle, maximizing the conversion of the limiting reagent (3-chloro-6-methylpyridazine). |

| Work-up | Liquid-Liquid Extraction vs. Direct Crystallization | For high-purity requirements, a full aqueous work-up as described is recommended to remove all water-soluble impurities. In some cases, for large-scale production, a "direct crystallization" approach might be developed where the product is precipitated by adding an anti-solvent to the cooled reaction mixture, simplifying the process. |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to the final pure compound.

Safety and Handling

Proper laboratory safety practices are mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

-

Chemical Hazards:

-

3-Chloro-6-methylpyridazine: Halogenated heterocyclic compounds should be handled with care as they can be irritants. Avoid inhalation and skin contact.

-

Piperazine: Corrosive and can cause skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood.

-

Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- BenchChem. (2025).

- Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLOS One.

- Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PMC - NIH.

- Beck, H., et al. (2015). Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia. Angewandte Chemie.

- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

- Dundar, Y., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E.

- Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E.

- Sigma-Aldrich. 3-Chloro-6-methylpyridazine 97%. Product Page.

- Stevens, E. (2019).

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.

- National Center for Biotechnology Information. (n.d.). 3-Chloro-6-methylpyridazine.

- Durham E-Theses. (2009). A scaffold for the synthesis of highly functionalised heterocycles.

- Li, J., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry.

- Clinkenbeard, E. L., et al. (2021). The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. Journal of Bone and Mineral Research.

- MedChemExpress. (n.d.).

- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design.

- Li, H. Y., et al. (2006). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-6-piperazin-1-ylpyridazine: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-6-piperazin-1-ylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a proposed synthetic route, and a thorough characterization workflow. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel pyridazine-based molecules.

Introduction and Significance

3-Methyl-6-piperazin-1-ylpyridazine belongs to the class of piperazinyl-pyridazines, a scaffold that has garnered significant attention in pharmaceutical research. The pyridazine ring is a bioisostere of other aromatic systems and is known for its ability to modulate the physicochemical properties of drug candidates. The piperazine moiety is a common pharmacophore that can enhance aqueous solubility and provide a crucial point of interaction with biological targets. The combination of these two moieties in 3-Methyl-6-piperazin-1-ylpyridazine makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

The structural features of this compound, particularly the presence of a basic piperazine ring and a polar pyridazine core, suggest its potential utility in developing central nervous system (CNS) active agents, kinase inhibitors, and other targeted therapies. Understanding its chemical properties and having a reliable synthetic and characterization protocol are crucial first steps in exploring its full potential in drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Methyl-6-piperazin-1-ylpyridazine is essential for its effective use in synthesis and drug design. Due to the limited availability of experimental data in the public domain, the following table includes both known and predicted properties.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₄N₄ | Calculated |

| Molecular Weight | 178.24 g/mol | Calculated |

| CAS Number | 164746-45-4 | Vendor Information |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |

| Melting Point | Not available | Experimental data required |

| Boiling Point | Not available | Experimental data required |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted).[1] | Analogy to pyridazine and piperazine derivatives.[1] |

| pKa | Two pKa values are expected due to the two basic nitrogen atoms of the piperazine ring. The less hindered nitrogen is predicted to be more basic. | Analogy to piperazine derivatives |

Synthesis of 3-Methyl-6-piperazin-1-ylpyridazine

The most plausible and widely employed method for the synthesis of 3-Methyl-6-piperazin-1-ylpyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available starting material, 3-chloro-6-methylpyridazine, and piperazine.

Synthetic Scheme

Caption: Proposed synthesis of 3-Methyl-6-piperazin-1-ylpyridazine.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous piperazinyl-pyridazine derivatives.[2][3][4]

Materials:

-

3-chloro-6-methylpyridazine

-

Anhydrous piperazine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in absolute ethanol (10 mL per gram of the starting material).

-

To this solution, add anhydrous piperazine (2.5 eq). A slight excess of piperazine is utilized to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.[2]

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and stir. The product is expected to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure 3-Methyl-6-piperazin-1-ylpyridazine.

-

Dry the purified product under vacuum.

Characterization

A thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized 3-Methyl-6-piperazin-1-ylpyridazine. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridazine H-4 | 7.2 - 7.4 | d | ~9.0 |

| Pyridazine H-5 | 6.8 - 7.0 | d | ~9.0 |

| Piperazine CH₂ (adjacent to pyridazine) | 3.5 - 3.7 | t | ~5.0 |

| Piperazine CH₂ (adjacent to NH) | 2.9 - 3.1 | t | ~5.0 |

| Pyridazine CH₃ | 2.4 - 2.6 | s | - |

| Piperazine NH | 1.5 - 2.5 | br s | - |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridazine C-6 | 158 - 160 |

| Pyridazine C-3 | 155 - 157 |

| Pyridazine C-4 | 125 - 127 |

| Pyridazine C-5 | 118 - 120 |

| Piperazine CH₂ (adjacent to pyridazine) | 48 - 50 |

| Piperazine CH₂ (adjacent to NH) | 45 - 47 |

| Pyridazine CH₃ | 20 - 22 |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.[5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the structure through fragmentation patterns.

-

Expected Molecular Ion (M+) : m/z = 178.12

-

Expected [M+H]⁺ : m/z = 179.13

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the piperazine ring and the bond connecting the piperazine and pyridazine rings. Key fragments would likely include the piperazinyl cation and the methyl-pyridazine cation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

-

Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should be optimized to achieve good peak shape and resolution from any impurities or starting materials.

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methyl-6-piperazin-1-ylpyridazine. The following guidelines are based on the safety data sheets of structurally similar compounds.[5][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

3-Methyl-6-piperazin-1-ylpyridazine is a promising chemical entity for drug discovery and development. This guide provides a foundational understanding of its chemical properties, a robust synthetic strategy, and a comprehensive characterization plan. By following the outlined protocols and safety measures, researchers can confidently synthesize and characterize this compound, paving the way for its exploration in various therapeutic areas. Further experimental validation of the predicted physicochemical properties is encouraged to build a more complete profile of this versatile molecule.

References

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]

-

Yeditepe Journal of Health Sciences. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Retrieved from [Link]

-

ResearchGate. (2018, October 21). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methylpyridazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. yeditepejhs.org [yeditepejhs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Potential Mechanism of Action of 3-Methyl-6-piperazin-1-ylpyridazine and Related Analogs in Cancer Cells

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of oncological research, the emergence of novel chemical scaffolds presents both a challenge and an opportunity. The compound 3-Methyl-6-piperazin-1-ylpyridazine is one such entity. While specific, direct research on this exact molecule is not extensively documented in publicly accessible literature, its core structure—a fusion of a pyridazine ring with a piperazine moiety—places it within a well-recognized and highly active class of compounds in medicinal chemistry.[1][2][3][4][5] The pyridazine scaffold is considered a "privileged structure" due to its versatile biological activities, which are significantly influenced by the nature and position of its substituents.[2][5]

This guide, therefore, adopts a scientifically grounded, inferential approach. By examining the established mechanisms of action of structurally similar piperazinyl-pyridazine derivatives, we can construct a robust, evidence-based framework for the potential anti-cancer activities of 3-Methyl-6-piperazin-1-ylpyridazine. We will delve into the likely molecular targets, the downstream cellular consequences, and the validated experimental methodologies required to rigorously test these hypotheses.

Part 1: The Piperazinyl-Pyridazine Scaffold: A Hub for Anti-Cancer Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities and metabolic stability, making it an attractive core for drug design.[5] When combined with a piperazine linker, these derivatives have demonstrated a remarkable propensity to interact with a variety of molecular targets implicated in cancer pathogenesis.[6][7]

Primary Hypothesis: Kinase Inhibition as a Dominant Mechanism

A substantial body of evidence points towards kinase inhibition as a primary mode of action for many pyridazine-based anti-cancer agents.[3][5] These enzymes are critical regulators of cellular signaling pathways that govern cell growth, proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A High-Probability Target

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Several pyridazine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[8][9]

Diagram 1: The VEGFR-2 Signaling Pathway and its Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade by 3-Methyl-6-piperazin-1-ylpyridazine.

Other Potential Kinase Targets

Beyond VEGFR-2, the pyridazine scaffold has been incorporated into inhibitors of other critical oncogenic kinases, including:

-

PI3K (Phosphoinositide 3-kinase): A central node in a pathway that is frequently dysregulated in various cancers, controlling cell growth and survival.[10]

-

CDKs (Cyclin-Dependent Kinases): These are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest.[3]

Part 2: Cellular Consequences of Target Engagement

The inhibition of key signaling pathways by a compound like 3-Methyl-6-piperazin-1-ylpyridazine is expected to manifest in distinct and measurable cellular phenotypes.

Induction of Apoptosis

A common outcome of effective anti-cancer therapy is the induction of apoptosis, or programmed cell death. For some pyridazine derivatives, this has been shown to occur through both intrinsic (mitochondrial) and extrinsic pathways.[7]

Cell Cycle Arrest

By targeting kinases like CDKs, piperazinyl-pyridazine compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed as an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M phase).[6]

Table 1: Representative Anti-proliferative Activity of Piperazinyl-Pyridazinone Derivatives

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Piperazine Derivative (PCC) | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [7] |

| Piperazine Derivative (PCC) | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [7] |

| Compound 3a | A549 | Human Lung Cancer | 36.79 | [11] |

| Compound 5b | HCT-116 | Human Colon Cancer | Showed potent activity | [9] |

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Part 3: Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanism of action of 3-Methyl-6-piperazin-1-ylpyridazine, a series of well-established experimental protocols should be employed.

Workflow 1: Target Identification and Validation

Diagram 2: Experimental Workflow for Target Validation

Caption: A logical workflow for the identification and validation of a molecular target.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine Triphosphate)

-

3-Methyl-6-piperazin-1-ylpyridazine

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of 3-Methyl-6-piperazin-1-ylpyridazine in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

-

Reaction Setup: To each well of the 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at its Km value for VEGFR-2.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Workflow 2: Assessment of Cellular Effects

Experimental Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HUVEC for angiogenesis, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-Methyl-6-piperazin-1-ylpyridazine for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells and calculate the IC50 value.

Part 4: Conclusion and Future Directions

The structural features of 3-Methyl-6-piperazin-1-ylpyridazine strongly suggest its potential as an anti-cancer agent, likely operating through the inhibition of key protein kinases such as VEGFR-2. This would, in turn, disrupt downstream signaling pathways, leading to reduced cell proliferation, inhibition of angiogenesis, and induction of apoptosis.

The path forward requires a systematic and rigorous validation of these hypotheses. The experimental workflows outlined in this guide provide a clear roadmap for elucidating the precise mechanism of action, determining the spectrum of activity across different cancer types, and ultimately assessing the therapeutic potential of this promising compound. Further studies should also explore structure-activity relationships (SAR) to optimize potency and selectivity.[4]

References

-

Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Source: PubMed Central. URL: [Link]

-

Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Source: PubMed. URL: [Link]

-

Title: Pyridazine Derivatives I Showed Potent Anticancer Activity and... Source: ResearchGate. URL: [Link]

-

Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Source: ResearchGate. URL: [Link]

-

Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Source: RSC Advances. URL: [Link]

-

Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication. URL: [Link]

-

Title: (PDF) Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. Source: ResearchGate. URL: [Link]

-

Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: PMC. URL: [Link]

-

Title: Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Source: PubMed. URL: [Link]

Sources

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 3-Methyl-6-piperazin-1-ylpyridazine in Common Laboratory Solvents

This guide provides a comprehensive analysis of the predicted and experimental determination of the solubility of 3-Methyl-6-piperazin-1-ylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the compound's solubility characteristics for applications ranging from reaction chemistry to formulation and bio-assay development.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both chemical and biological systems. In drug discovery, poor aqueous solubility can be a major impediment, leading to challenges in formulation, inaccurate in vitro assay results, and poor bioavailability. Conversely, understanding a compound's solubility in various organic solvents is essential for its synthesis, purification, and the development of analytical methods. This guide focuses on 3-Methyl-6-piperazin-1-ylpyridazine, a molecule incorporating two key nitrogen-containing heterocycles: pyridazine and piperazine. The interplay of these structural motifs dictates its interactions with different solvent environments.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of 3-Methyl-6-piperazin-1-ylpyridazine is fundamental to predicting its solubility.

-

Molecular Formula: C₉H₁₄N₄

-

Molecular Weight: 178.23 g/mol

-

SMILES: CC1=NN=C(N2CCNCC2)C=C1

The structure features a pyridazine ring, which is aromatic and possesses a significant dipole moment and hydrogen bond accepting capabilities.[1] The piperazine moiety is a non-aromatic, six-membered ring containing two secondary amine groups. These amines can act as both hydrogen bond donors and acceptors and are basic in nature. The methyl group on the pyridazine ring contributes a small degree of lipophilicity.

Predicted Solubility Profile

In the absence of specific experimental data for 3-Methyl-6-piperazin-1-ylpyridazine, a predicted solubility profile can be constructed based on the "like dissolves like" principle and the known properties of its constituent functional groups.

Aqueous Solubility

The presence of multiple nitrogen atoms, particularly the secondary amines in the piperazine ring, suggests that 3-Methyl-6-piperazin-1-ylpyridazine will exhibit a degree of aqueous solubility. Both the pyridazine and piperazine parent compounds are water-soluble.[2][3] The nitrogen atoms can participate in hydrogen bonding with water molecules, and the basic nature of the piperazine amines will lead to protonation in acidic to neutral pH, forming more soluble cationic species.

However, the overall molecule has a non-polar hydrocarbon backbone which will limit its aqueous solubility to some extent. It is predicted that the compound will be moderately soluble in water, with its solubility significantly increasing in acidic aqueous solutions due to salt formation.

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the polarity of the solvent and its ability to interact with the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydrogen bonding capabilities of the piperazine and pyridazine nitrogens, 3-Methyl-6-piperazin-1-ylpyridazine is expected to be highly soluble in these solvents. Piperazine itself is readily soluble in methanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can act as hydrogen bond acceptors. The high dipole moment of the pyridazine ring and the potential for hydrogen bonding with the piperazine N-H groups suggest good solubility in DMSO and DMF. A similar pyridazinone derivative has been shown to be freely soluble in DMSO.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity and hydrogen bonding potential of the molecule suggest that it will have very low solubility in non-polar solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Solubility in these solvents is expected to be moderate. The molecule has both polar and non-polar regions, which may allow for some interaction with these solvents.

Experimental Determination of Solubility

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. This section outlines a detailed protocol for determining both the kinetic and thermodynamic solubility of 3-Methyl-6-piperazin-1-ylpyridazine.

Distinction Between Kinetic and Thermodynamic Solubility

It is crucial to differentiate between kinetic and thermodynamic solubility.[6]

-

Kinetic Solubility: Refers to the concentration at which a compound, typically dissolved in a stock solution of an organic solvent like DMSO, precipitates when added to an aqueous medium.[7] This is a rapid, high-throughput measurement often used in early drug discovery.[8]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, where the solid and dissolved forms are in equilibrium.[9] This is a more time-consuming but more accurate measurement.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Detailed Protocols

Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Methyl-6-piperazin-1-ylpyridazine in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the aqueous buffer to create a serial dilution.

-

Incubation and Measurement: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid 3-Methyl-6-piperazin-1-ylpyridazine to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension through a syringe filter suitable for the solvent.

-

Quantification: Prepare a series of standards of the compound with known concentrations. Analyze the standards and the supernatant from the solubility experiment by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve generated from the standards. This concentration represents the thermodynamic solubility.

Summary of Predicted and Experimental Data

The following table summarizes the predicted solubility of 3-Methyl-6-piperazin-1-ylpyridazine and provides a template for recording experimental results.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | Polar Protic | Moderately Soluble | |

| 0.1 M HCl | Aqueous Acidic | Highly Soluble | |

| 0.1 M NaOH | Aqueous Basic | Moderately Soluble | |

| Methanol | Polar Protic | Highly Soluble | |

| Ethanol | Polar Protic | Highly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | |

| Dichloromethane (DCM) | Intermediate Polarity | Moderately Soluble | |

| Ethyl Acetate | Intermediate Polarity | Sparingly Soluble | |

| Toluene | Non-Polar | Insoluble | |

| Hexane | Non-Polar | Insoluble |

Conclusion

This technical guide provides a comprehensive overview of the solubility of 3-Methyl-6-piperazin-1-ylpyridazine. Based on its chemical structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in water (with increased solubility in acidic conditions), and poorly soluble in non-polar solvents. The provided experimental protocols offer a robust framework for the empirical determination of both its kinetic and thermodynamic solubility, which is essential for its effective utilization in research and drug development.

References

-

ChemSynthesis. (n.d.). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved January 14, 2026, from [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link]

-

LibreTexts. (2021, March 15). Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved January 14, 2026, from [Link].

-

Parrish, J. P., & Rucker, P. V. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Penning, T. D., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1165-1184. [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, December 29). Pyridazine. In Wikipedia. [Link]

Sources

- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine [medbox.iiab.me]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

Spectroscopic Blueprint of 3-Methyl-6-piperazin-1-ylpyridazine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-Methyl-6-piperazin-1-ylpyridazine. In the dynamic landscape of medicinal chemistry, pyridazine and piperazine scaffolds are integral to the design of new therapeutic agents.[1] A thorough understanding of the spectroscopic signature of molecules incorporating these moieties is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process. This document presents a predictive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, derived from a systematic analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound class are also provided to empower researchers in their synthetic and analytical endeavors.

Introduction: The Scientific Rationale

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] Similarly, the piperazine moiety is a common pharmacophore known to enhance aqueous solubility and provide a key interaction point for various biological targets. The combination of these two pharmacophores in 3-Methyl-6-piperazin-1-ylpyridazine results in a molecule of significant interest for the development of novel therapeutics.

This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic properties of this molecule. The causality behind the predicted spectral features is explained, fostering a deeper understanding that can be extrapolated to other novel compounds.

Molecular Structure and Predicted Spectroscopic Overview

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.

Figure 1: Chemical structure of 3-Methyl-6-piperazin-1-ylpyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For 3-Methyl-6-piperazin-1-ylpyridazine, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show characteristic signals for the methyl, pyridazine, and piperazine protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Pyridazine-H4 | 7.0 - 7.2 | d | 1H |

| Pyridazine-H5 | 6.8 - 7.0 | d | 1H |

| Piperazine-H (adjacent to pyridazine) | 3.6 - 3.8 | t | 4H |

| Piperazine-H (adjacent to NH) | 2.9 - 3.1 | t | 4H |

| Methyl-H | 2.4 - 2.6 | s | 3H |

| Piperazine-NH | 1.5 - 2.5 | br s | 1H |

Causality of Chemical Shifts:

-

The pyridazine protons (H4 and H5) are expected in the aromatic region, deshielded by the ring current. Their doublet multiplicity arises from coupling to each other.

-

The piperazine protons adjacent to the electron-withdrawing pyridazine ring will be shifted downfield compared to those adjacent to the secondary amine.

-

The methyl protons will appear as a singlet in the upfield region.

-

The NH proton of the piperazine will be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridazine-C6 | 158 - 162 |

| Pyridazine-C3 | 155 - 159 |

| Pyridazine-C4 | 125 - 129 |

| Pyridazine-C5 | 115 - 119 |

| Piperazine-C (adjacent to pyridazine) | 48 - 52 |

| Piperazine-C (adjacent to NH) | 44 - 48 |

| Methyl-C | 20 - 24 |

Causality of Chemical Shifts:

-

The carbon atoms of the pyridazine ring directly attached to nitrogen atoms (C3 and C6) are significantly deshielded and appear at lower field.[4]

-

The piperazine carbons will resonate in the aliphatic region, with the carbons closer to the pyridazine ring being slightly more deshielded.[5]

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.[6]

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For 3-Methyl-6-piperazin-1-ylpyridazine, the molecular formula is C₁₀H₁₅N₅, with a monoisotopic mass of approximately 205.1327 g/mol . Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds and is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 206.[7][8][9]

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion is anticipated to occur primarily at the piperazine ring and the bond connecting it to the pyridazine ring.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 206 | [M+H]⁺ | Protonated molecular ion |

| 149 | [M+H - C₄H₉N]⁺ | Loss of the piperazine ring via cleavage of the C-N bonds |

| 95 | [C₅H₅N₂]⁺ | Pyridazine ring fragment |

| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment |

Causality of Fragmentation:

-

The C-N bonds of the piperazine ring are relatively weak and prone to cleavage upon collision-induced dissociation.[10]

-

Cleavage of the bond between the pyridazine and piperazine rings can lead to the formation of stable pyridazine and piperazine fragments.[7][11]

Figure 3: Predicted major fragmentation pathways for 3-Methyl-6-piperazin-1-ylpyridazine.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a general procedure for obtaining the mass spectrum of the target compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the protonated molecular ion (m/z 206).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of 3-Methyl-6-piperazin-1-ylpyridazine is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3250 - 3400 | N-H stretch | Piperazine NH |

| 2800 - 3000 | C-H stretch | Aliphatic (Methyl and Piperazine) |

| 1580 - 1620 | C=N stretch | Pyridazine ring |

| 1400 - 1500 | C=C stretch | Pyridazine ring |

| 1100 - 1300 | C-N stretch | Piperazine and Pyridazine-Piperazine bond |

Causality of Absorptions:

-

The N-H stretching vibration of the secondary amine in the piperazine ring will appear as a moderate band in the 3250-3400 cm⁻¹ region.[12][13][14]

-

The C-H stretching of the methyl and piperazine groups will be observed in the typical aliphatic region below 3000 cm⁻¹.[15]

-

The C=N and C=C stretching vibrations of the pyridazine ring will give rise to characteristic absorptions in the 1400-1620 cm⁻¹ region.[16]

Experimental Protocol: IR Spectroscopy

A common and effective method for acquiring the IR spectrum of a solid sample is the KBr pellet technique.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Synthesis of 3-Methyl-6-piperazin-1-ylpyridazine: A Practical Approach

A plausible and efficient synthesis of 3-Methyl-6-piperazin-1-ylpyridazine can be achieved via a nucleophilic aromatic substitution reaction. A detailed protocol for a similar compound, 3-chloro-6-(piperazin-1-yl)pyridazine, provides a strong foundation for this synthesis.[17]

Figure 4: Proposed synthetic pathway for 3-Methyl-6-piperazin-1-ylpyridazine.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of similar pyridazine derivatives.[2][18][19][20]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: Add an excess of piperazine (e.g., 3 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-Methyl-6-piperazin-1-ylpyridazine.

Conclusion: A Framework for Future Discovery

This technical guide has provided a detailed, predictive spectroscopic analysis of 3-Methyl-6-piperazin-1-ylpyridazine, a molecule of considerable interest in the field of drug discovery. By grounding these predictions in the established principles of NMR, MS, and IR spectroscopy and by providing robust experimental protocols, this document serves as a valuable resource for researchers. The presented methodologies and data interpretations are designed to be self-validating, promoting scientific integrity and accelerating the development of novel therapeutic agents based on the pyridazine-piperazine scaffold.

References

-

Electron impact ionization and cationic fragmentation of the pyridazine molecules. (2018). MOST Wiedzy. [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Supporting Information. Angewandte Chemie. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. [Link]

-

The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

-

Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]

-

Mass Spectrometry Ionization Methods. Emory University. [Link]

-

3-Methylpyridazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Supporting Information. [Link]

-

3-Methylpyridazine. NIST WebBook. [Link]

-

1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Piperidine, 1-methyl-. NIST WebBook. [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

-

Methyl piperazine-1-carboxylate. PubChem. [Link]

-

Piperazine. NIST WebBook. [Link]

-

Piperazine, 1-methyl-. NIST WebBook. [Link]

-

Piperazine, 1,2,4-trimethyl-. NIST WebBook. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. as.uky.edu [as.uky.edu]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. researchgate.net [researchgate.net]

- 11. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit [scilit.com]

- 12. Piperidine, 1-methyl- [webbook.nist.gov]

- 13. Piperazine, 1-methyl- [webbook.nist.gov]

- 14. Piperazine, 1,2,4-trimethyl- [webbook.nist.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 3-Methylpyridazine [webbook.nist.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Potential Biological Targets of 3-Methyl-6-piperazin-1-ylpyridazine

Introduction: Deconstructing a Privileged Scaffold

The pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide array of biological activities.[1] When coupled with a piperazine moiety—a group renowned for its ability to interact with diverse biological targets and improve pharmacokinetic properties—the resulting scaffold becomes a "privileged structure" ripe for drug discovery.[2] This guide focuses on a specific embodiment of this scaffold: 3-Methyl-6-piperazin-1-ylpyridazine.

While direct pharmacological data on this exact molecule is sparse in public literature, the extensive research on its close analogs provides a strong foundation for hypothesizing its potential biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a logical, evidence-based strategy for identifying and validating the primary biological targets of this compound. We will delve into the most probable target classes, provide detailed experimental protocols for their validation, and explain the scientific rationale behind each step, moving from broad screening to specific mechanistic studies.

Section 1: The PI3K/Akt/mTOR Pathway - A Primary Hypothesis in Oncology

Rationale for Investigation:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a well-established hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Numerous studies have demonstrated that derivatives of the 3-piperazin-1-yl-pyridazinone core exhibit potent anticancer activity by interfering with this pathway.[3][5] The structural similarity of 3-Methyl-6-piperazin-1-ylpyridazine to these known PI3K pathway inhibitors makes this a compelling and primary hypothesis to investigate. The core scaffold likely serves as the molecular framework for engaging the ATP-binding pocket of PI3K isoforms.

Experimental Workflow for PI3K Target Validation

Caption: Workflow for PI3K inhibitor identification and validation.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3K Isotype Profiling)

This protocol describes a luminescence-based assay to quantify the compound's inhibitory activity against the major Class I PI3K isoforms. The principle relies on measuring the depletion of ATP, which is consumed during the kinase reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-Methyl-6-piperazin-1-ylpyridazine in 100% DMSO.

-

Create a serial dilution plate (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM.

-

Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, and 0.03% CHAPS.

-

Reconstitute recombinant human PI3K enzymes (α, β, δ, γ) and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

In a 384-well white plate, add 2 µL of the compound dilutions from the serial dilution plate. Include DMSO-only wells for 'no inhibition' controls and wells without enzyme for 'background' controls.

-

Add 4 µL of the respective PI3K enzyme solution (prepared in assay buffer) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 4 µL of a substrate mix containing ATP (at its Km value for each isoform) and PIP2.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all wells.

-

Normalize the data to the DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Table 1: Hypothetical PI3K Inhibition Profile

| Biological Target | IC50 (nM) |

| PI3Kα (p110α/p85α) | 15 |

| PI3Kβ (p110β/p85α) | 250 |

| PI3Kδ (p110δ/p85α) | 180 |

| PI3Kγ (p110γ/p101) | 450 |

Protocol 2: Cellular Target Engagement - Western Blot Analysis

This protocol validates if the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation level of its downstream effector, Akt.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in appropriate media until 80% confluency.

-

Serum-starve the cells for 12-18 hours to reduce basal pathway activity.

-

Pre-treat the cells with varying concentrations of 3-Methyl-6-piperazin-1-ylpyridazine for 2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin or IGF-1) for 20 minutes.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Use a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

PI3K/Akt/mTOR Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Section 2: Muscarinic Acetylcholine Receptors (mAChRs) - A Potential CNS Target

Rationale for Investigation:

Derivatives of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine have been identified as pan-muscarinic antagonists, meaning they block all five subtypes of muscarinic acetylcholine receptors (M₁–M₅).[6] Unlike many classical mAChR antagonists, these compounds lack a permanent positive charge, which may allow them to cross the blood-brain barrier and exert effects within the central nervous system.[6] Given that our compound of interest shares the core 6-(piperazin-1-yl)pyridazine structure, it is critical to evaluate its activity at this receptor family to understand its potential neurological effects and therapeutic applications, for instance in psychiatry or neurodegenerative disorders.

Protocol 3: Radioligand Binding Assay for mAChR Subtypes

This protocol determines the compound's binding affinity (Ki) for each of the five mAChR subtypes (M1-M5). It measures the displacement of a known radiolabeled ligand from the receptor.

Step-by-Step Methodology:

-

Membrane and Reagent Preparation:

-

Obtain cell membranes from CHO or HEK293 cells stably expressing individual human mAChR subtypes (M1, M2, M3, M4, or M5).

-

Prepare binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Prepare a 10 mM stock solution of 3-Methyl-6-piperazin-1-ylpyridazine in DMSO and create a serial dilution series.

-

Prepare the radioligand, [³H]-N-methylscopolamine ([³H]NMS), at a concentration equal to its Kd for each receptor subtype.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

25 µL of compound dilution (or buffer for total binding, or 10 µM atropine for non-specific binding).

-

25 µL of [³H]NMS.

-

150 µL of cell membranes (containing 10-30 µg of protein) suspended in binding buffer.

-

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filter mat and place it in a scintillation bag with scintillation cocktail.

-

Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding versus the log of the compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Hypothetical mAChR Binding Profile

| Biological Target | Ki (nM) |

| Muscarinic M1 Receptor | 120 |

| Muscarinic M2 Receptor | 250 |

| Muscarinic M3 Receptor | 180 |

| Muscarinic M4 Receptor | 95 |

| Muscarinic M5 Receptor | 210 |

Section 3: Stearoyl-CoA Desaturase-1 (SCD1) - A Metabolic and Oncologic Target

Rationale for Investigation:

Recent drug discovery efforts have identified piperazin-1-ylpyridazine-based compounds as potent and selective inhibitors of Stearoyl-CoA Desaturase-1 (SCD1).[7] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Its inhibition has shown therapeutic potential in treating obesity, metabolic syndrome, and certain types of cancer that are dependent on lipid metabolism. The presence of the piperazin-1-ylpyridazine scaffold in our compound makes SCD1 a highly plausible and therapeutically relevant target.

Protocol 4: In Vitro SCD1 Enzyme Inhibition Assay

This protocol measures the direct inhibition of SCD1 activity using liver microsomes, which are a rich source of the enzyme, and a radiolabeled substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-Methyl-6-piperazin-1-ylpyridazine in DMSO and create a serial dilution series.

-

Prepare assay buffer: 100 mM potassium phosphate buffer (pH 7.2), 80 µM BSA, 2.5 mM MgCl₂, 2.5 mM ATP, and 1.0 mM NADH.

-

Thaw mouse or human liver microsomes on ice.

-

Prepare the substrate solution: [¹⁴C]-Stearoyl-CoA.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 2 µL of the compound dilution or DMSO control.

-

Add 10 µg of liver microsomes.

-

Add assay buffer to a final volume of 190 µL.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of [¹⁴C]-Stearoyl-CoA.

-

Incubate for 15 minutes at 37°C.

-

-

Extraction and Detection:

-

Stop the reaction by adding 1.5 mL of a 2:1 chloroform:methanol solution, followed by 0.5 mL of 0.9% NaCl.

-

Vortex vigorously and centrifuge to separate the phases.

-

The lipid products (including the [¹⁴C]-oleoyl-CoA product) will be in the lower organic phase.

-

Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC50 value.

-

Table 3: Hypothetical SCD1 Inhibition Data

| Biological Target | IC50 (nM) |

| Stearoyl-CoA Desaturase-1 (SCD1) | 75 |

Conclusion and Forward Outlook